molecular formula C19H16N2O4S B2611009 4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 868155-39-9

4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No. B2611009
CAS RN: 868155-39-9
M. Wt: 368.41
InChI Key: GBUPKLLUSNBVDI-UHFFFAOYSA-N
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Description

The compound “4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol” is a complex organic molecule that contains several functional groups, including a furan ring, a phenylsulfonyl group, a dihydro-1H-pyrazol ring, and a phenol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom), a phenylsulfonyl group (a six-membered aromatic ring attached to a sulfonyl group), a dihydro-1H-pyrazol ring (a five-membered ring with two nitrogen atoms), and a phenol group (a six-membered aromatic ring with a hydroxyl group) .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the furan ring might undergo electrophilic aromatic substitution or oxidation . The phenylsulfonyl group could potentially be involved in substitution reactions . The dihydro-1H-pyrazol ring might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonyl and hydroxyl groups might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets such as enzymes or receptors. If it’s a material, its properties might be derived from its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s a drug, or its material properties if it’s a material .

properties

IUPAC Name

4-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-15-10-8-14(9-11-15)17-13-18(19-7-4-12-25-19)21(20-17)26(23,24)16-5-2-1-3-6-16/h1-12,18,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUPKLLUSNBVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

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